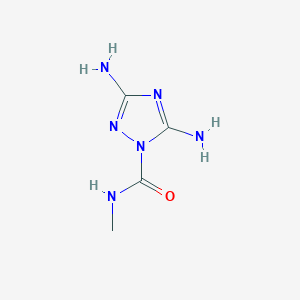
3,5-diamino-N-methyl-1H-1,2,4-triazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-diamino-N-methyl-1H-1,2,4-triazole-1-carboxamide (DMTC) is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as biochemistry, pharmacology, and medicinal chemistry. DMTC is a heterocyclic compound that contains a triazole ring, which is known for its biological activity.
Mecanismo De Acción
The mechanism of action of 3,5-diamino-N-methyl-1H-1,2,4-triazole-1-carboxamide is not fully understood, but it is believed to be due to its ability to inhibit the activity of various enzymes, including adenosine deaminase and dihydrofolate reductase. This compound has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its inhibitory effects on enzymes, this compound has been shown to modulate the immune response by increasing the production of cytokines and enhancing the activity of natural killer cells. It has also been found to reduce oxidative stress and inflammation, which may contribute to its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-diamino-N-methyl-1H-1,2,4-triazole-1-carboxamide has several advantages for use in lab experiments, including its low cost, high stability, and ease of synthesis. However, it also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on 3,5-diamino-N-methyl-1H-1,2,4-triazole-1-carboxamide. One area of interest is the development of new antimicrobial agents based on this compound. Another potential direction is the investigation of this compound as a potential treatment for autoimmune diseases, given its ability to modulate the immune response. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a chemotherapeutic agent.
Métodos De Síntesis
3,5-diamino-N-methyl-1H-1,2,4-triazole-1-carboxamide can be synthesized using various methods, including the reaction of methylhydrazine with 3,5-diamino-1,2,4-triazole-1-carboxylic acid, or the reaction of 3,5-diamino-1,2,4-triazole with methyl isocyanate. The latter method is more commonly used due to its higher yield and simplicity.
Aplicaciones Científicas De Investigación
3,5-diamino-N-methyl-1H-1,2,4-triazole-1-carboxamide has been extensively studied for its potential applications in various fields. In biochemistry, this compound has been shown to inhibit the activity of the enzyme adenosine deaminase, which is involved in the metabolism of purine nucleotides. This compound has also been found to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents.
In pharmacology, this compound has been investigated for its potential as a chemotherapeutic agent. It has been shown to inhibit the growth of cancer cells in vitro, and in vivo studies have demonstrated its ability to reduce tumor size in animal models.
Propiedades
Número CAS |
116986-36-8 |
|---|---|
Fórmula molecular |
C4H8N6O |
Peso molecular |
156.15 g/mol |
Nombre IUPAC |
3,5-diamino-N-methyl-1,2,4-triazole-1-carboxamide |
InChI |
InChI=1S/C4H8N6O/c1-7-4(11)10-3(6)8-2(5)9-10/h1H3,(H,7,11)(H4,5,6,8,9) |
Clave InChI |
GBSVNDQMHXUHTK-UHFFFAOYSA-N |
SMILES |
CNC(=O)N1C(=NC(=N1)N)N |
SMILES canónico |
CNC(=O)N1C(=NC(=N1)N)N |
Sinónimos |
1H-1,2,4-Triazole-1-carboxamide,3,5-diamino-N-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B38334.png)

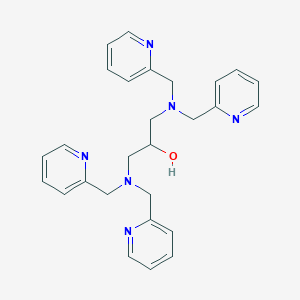
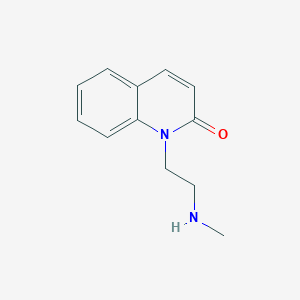
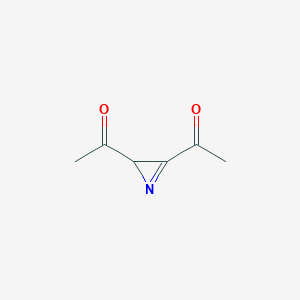
![Ethyl {3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetate](/img/structure/B38343.png)
![Naphtho[1,2-b]fluoranthene](/img/structure/B38346.png)
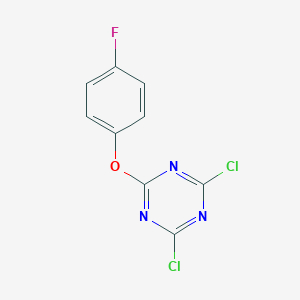
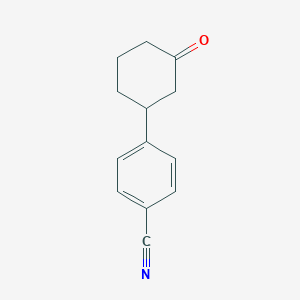
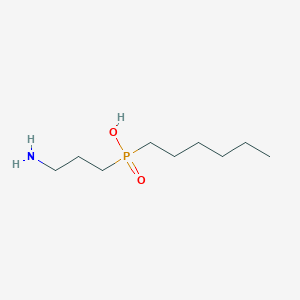
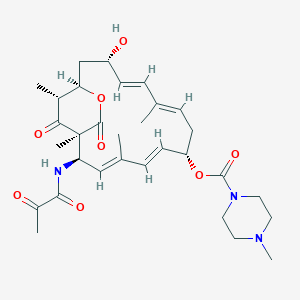
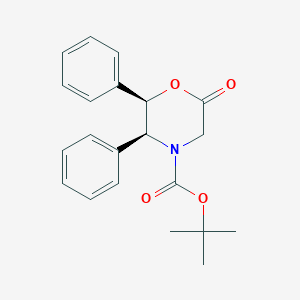
![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-17-(2-iodoacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B38367.png)
![5-Ethoxy-5H-benzo[7]annulene](/img/structure/B38368.png)